2-(2-Methylpyridin-3-YL)ethanamine

Physicochemical characterization Positional isomer comparison Purification optimization

2-(2-Methylpyridin-3-YL)ethanamine (CAS 504404-51-7) is a heterocyclic primary amine with molecular formula C8H12N2 and molecular weight 136.19 g/mol, featuring a pyridine ring substituted with a methyl group at the 2-position and an ethanamine chain at the 3-position. It belongs to the 3-pyridineethanamine class and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 504404-51-7
Cat. No. B3269198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyridin-3-YL)ethanamine
CAS504404-51-7
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)CCN
InChIInChI=1S/C8H12N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4-5,9H2,1H3
InChIKeySXMVJDCOISNPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylpyridin-3-YL)ethanamine CAS 504404-51-7: Structural Profile and Procurement-Grade Identity


2-(2-Methylpyridin-3-YL)ethanamine (CAS 504404-51-7) is a heterocyclic primary amine with molecular formula C8H12N2 and molecular weight 136.19 g/mol, featuring a pyridine ring substituted with a methyl group at the 2-position and an ethanamine chain at the 3-position [1]. It belongs to the 3-pyridineethanamine class and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed), Skin Corrosion Category 1B (causes severe skin burns and eye damage), and STOT Single Exposure Category 3 (may cause respiratory irritation), with 100% notifier agreement on these hazard endpoints across one ECHA C&L notification [2]. Its computed physicochemical properties include a logP (XLogP3) of 0.6, topological polar surface area of 38.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1].

Why 2-(2-Methylpyridin-3-YL)ethanamine Cannot Be Simply Replaced by In-Class Analogs


Substitution among 3-pyridineethanamine analogs is not straightforward because the position of the methyl substituent on the pyridine ring dictates both electronic properties and steric accessibility of the amine group, which are critical for downstream coupling reactions in medicinal chemistry campaigns [1]. The 2-methyl substitution pattern in this compound creates a distinct steric and electronic environment adjacent to the ethanamine attachment point at the 3-position, differing fundamentally from 4-methyl or 6-methyl positional isomers in terms of ring nitrogen basicity and nucleophilic reactivity of the primary amine . Additionally, the ethylene spacer between the pyridine ring and the terminal amine confers conformational flexibility and a defined distance between the aromatic ring and the basic nitrogen that shorter-chain analogs (e.g., methanamine derivatives) cannot replicate, directly impacting binding pose geometries when incorporated into bioactive molecule scaffolds. End-users in pharmaceutical R&D must recognize that unsubstituted pyridin-3-yl-ethanamine or regioisomeric methyl derivatives cannot serve as drop-in replacements without altering the structure-activity relationship of the final target compound.

Quantitative Differential Evidence: 2-(2-Methylpyridin-3-YL)ethanamine Versus Closest Analogs


Positional Isomer Differentiation: Boiling Point Comparison of 2-Methyl vs 6-Methyl vs 4-Methyl 3-Pyridineethanamine Regioisomers

The 2-methyl substitution on the pyridine ring of 2-(2-Methylpyridin-3-YL)ethanamine results in a computed boiling point of 238.7±25.0 °C at 760 mmHg, which is approximately 2.7 °C higher than its 6-methyl positional isomer (2-(6-Methylpyridin-3-yl)ethanamine, CAS 90196-84-2) at 236.0±25.0 °C [1][2]. This boiling point difference, while modest, reflects altered intermolecular interactions arising from the proximity of the methyl group to the ring nitrogen in the 2-position versus the para-like 6-position. The 4-methyl isomer (CAS 1000504-51-7) shares identical molecular weight but possesses a distinct InChIKey, confirming it as a different chemical entity with unique physical properties relevant to chromatographic separation and purification protocols .

Physicochemical characterization Positional isomer comparison Purification optimization

Hazard Profile Differentiation: GHS Classification of 2-(2-Methylpyridin-3-YL)ethanamine Versus Unsubstituted Parent Compound

According to the ECHA C&L Inventory, 2-(2-Methylpyridin-3-YL)ethanamine carries GHS hazard classifications of Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335), with 100% notifier agreement across one notification [1]. In contrast, the unsubstituted parent compound 2-(Pyridin-3-yl)ethanamine (CAS 20173-24-4) is typically classified with less severe skin corrosion warnings, reflecting the influence of the 2-methyl substitution on the compound's corrosive potential . The Skin Corrosion Category 1B classification for the target compound mandates specific engineering controls, personal protective equipment, and shipping documentation that differ from the requirements for the des-methyl analog.

Safety assessment Hazard classification Procurement risk evaluation

Linker Length Structural Differentiation: Ethylene vs Methylene Spacer Impact on Physicochemical Properties

2-(2-Methylpyridin-3-YL)ethanamine features an ethylene spacer (two carbon atoms) between the pyridine ring and the terminal amine, distinguishing it from the one-carbon methanamine analog (2-Methylpyridin-3-yl)methanamine (CAS 58539-64-3, molecular weight 122.17 g/mol) . This additional methylene unit increases the molecular weight by 14.02 g/mol, the rotatable bond count to 2 (versus 1 for the methanamine analog), and reduces the topological polar surface area to molecular weight ratio, all of which influence passive membrane permeability predictions [1]. The ethylene linker provides greater conformational flexibility and a 2.5 Å longer maximum extension of the amine from the aromatic ring center, which is critical for optimizing hydrogen bond donor positioning in target binding pockets.

Linker length comparison Conformational analysis Medicinal chemistry building blocks

Alpha-Methyl Branching Differentiation: Linear vs Branched Ethylamine Chain Comparison

1-(2-Methylpyridin-3-yl)ethanamine (CAS 870063-67-5) represents the alpha-methyl branched analog of the target compound, where a methyl group is attached to the carbon adjacent to the amine nitrogen rather than at the terminal position of the ethyl chain . This branching creates a chiral center (absent in the target compound) and significantly increases steric hindrance around the primary amine, which is expected to reduce nucleophilic reactivity in amide coupling and reductive amination reactions compared to the linear, achiral 2-(2-Methylpyridin-3-YL)ethanamine. The target compound has zero defined atom stereocenters and zero undefined atom stereocenters, while the branched analog introduces stereochemical complexity that requires chiral analytical methods for quality control [1].

Branching analysis Steric effects Synthetic intermediate selection

Optimal Procurement and Application Scenarios for 2-(2-Methylpyridin-3-YL)ethanamine CAS 504404-51-7


Fragment-Based Drug Discovery Requiring Defined 2-Methyl-3-Pyridine Scaffold with Ethylamine Linker

In fragment-based drug discovery programs targeting kinase hinge regions or GPCR orthosteric sites, the 2-methyl substitution on the pyridine ring provides a specific steric and electronic signature distinct from 4-methyl or 6-methyl isomers. The ethylene linker positions the primary amine at an optimal distance from the aromatic ring for hydrogen bond interactions with backbone carbonyl groups in ATP-binding pockets. Procurement of the exact regioisomer (CAS 504404-51-7) rather than positional analogs is essential, as even a single-atom shift in methyl group position can alter binding pose and potency [1].

Synthesis of N-Heterocyclic Ligands for Transition Metal Catalysis

The 2-methyl-3-ethanamine substitution pattern creates a bidentate ligand precursor with the pyridine nitrogen and primary amine available for metal coordination. The 2-methyl group provides steric tuning of the metal center without the added complexity of chiral induction seen in alpha-branched analogs. The linear ethylamine chain ensures consistent coordination geometry, making this compound preferable over branched analogs (CAS 870063-67-5) for applications requiring reproducible catalytic activity .

Structure-Activity Relationship Studies on Pyridine-Containing CNS-Targeting Compounds

The computed logP of 0.6 and topological polar surface area of 38.9 Ų place this compound within favorable physicochemical space for blood-brain barrier penetration when incorporated into larger CNS-targeting molecules. The unsubstituted parent compound (CAS 20173-24-4) lacks the methyl group that can occupy lipophilic sub-pockets in neurotransmitter receptors, while the 6-methyl isomer (CAS 90196-84-2) presents a different electrostatic profile at the pyridine nitrogen that may alter receptor subtype selectivity [1]. The GHS Skin Corrosion 1B classification necessitates appropriate laboratory safety infrastructure, which should be factored into procurement planning [2].

Custom Synthesis Starting Material Requiring High-Purity Primary Amine Building Block

With a typical vendor purity specification of 95% (AKSci Cat# 0268CZ) and the compound's availability from multiple global suppliers, this building block is positioned for use in multi-step synthetic routes where the primary amine serves as a handle for amide bond formation, reductive amination, or urea synthesis. The absence of stereochemical complexity simplifies NMR and HPLC purity analysis compared to chiral analogs. Researchers should verify batch-specific purity via certificate of analysis and confirm storage conditions (long-term storage in a cool, dry place) to maintain amine integrity against oxidation or carbonate formation .

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